

Application Notes and Protocols for Measuring SAR405 R Enantiomer Activity

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Compound of Interest		
Compound Name:	SAR405 R enantiomer	
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Introduction

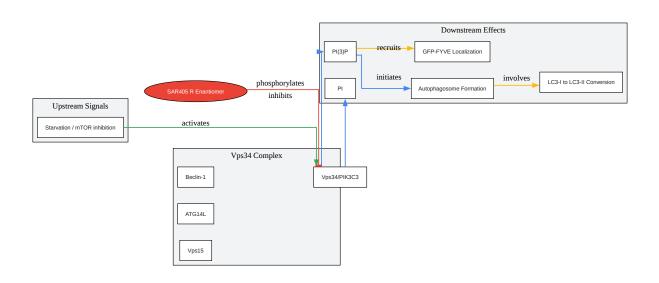
SAR405 is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 (Vacuolar protein sorting 34).[1][2][3][4] Vps34 plays a crucial role in the initiation of autophagy, a cellular process responsible for the degradation of cellular components, by producing phosphatidylinositol 3-phosphate (PI(3)P).[5][6][7] SAR405 acts as an ATP-competitive inhibitor of Vps34, thereby blocking autophagy and affecting vesicle trafficking.[1] [7][8] As with many chiral molecules, the biological activity of SAR405 resides primarily in one of its enantiomers. The **SAR405 R enantiomer** is reported to be the less active of the two.[9]

These application notes provide detailed protocols for quantifying the activity of the **SAR405 R enantiomer**, enabling researchers to precisely determine its inhibitory potential against Vps34 and its cellular effects on autophagy. The following protocols describe both a direct biochemical assay to measure enzymatic inhibition and cell-based assays to assess the functional consequences of Vps34 inhibition.

Signaling Pathway and Experimental Overview

The following diagram illustrates the Vps34 signaling pathway and the points of intervention for the described experimental protocols.





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Caption: Vps34 signaling pathway and points of experimental intervention.

Quantitative Data Summary

The following table summarizes key quantitative data for SAR405, which can be used as a benchmark for assessing the activity of its R enantiomer.



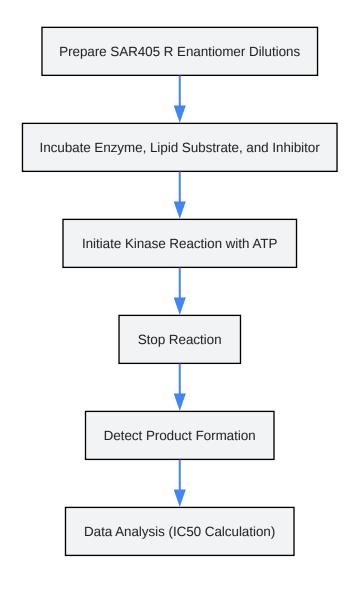
Parameter	SAR405 (Racemate/Active Enantiomer)	SAR405 R Enantiomer	Reference(s)
Biochemical IC50 (Vps34)	1.2 nM	Expected to be higher	[1]
Binding Affinity (Kd for Vps34)	1.5 nM	Expected to be higher	[1][4]
Cellular IC50 (Autophagy Inhibition)	42 nM (mTOR inhibition-induced)	Expected to be higher	[1][6]
Cellular IC50 (GFP- FYVE Assay)	27 nM	Expected to be higher	[6]
Cellular IC50 (Starvation-induced Autophagy)	419 nM (GFP-LC3 HTS)	Expected to be higher	[1]

Experimental Protocols Protocol 1: In Vitro Vps34 Kinase Activity Assay (Biochemical)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the **SAR405 R enantiomer** against recombinant human Vps34/Vps15 complex. The assay measures the phosphorylation of phosphatidylinositol (PI) to PI(3)P.

Workflow:





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Caption: Workflow for the in vitro Vps34 kinase activity assay.

Materials:

- Recombinant human Vps34/Vps15 complex
- SAR405 R enantiomer
- Phosphatidylinositol (PI)
- ATP



- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
- Multi-well plates (e.g., 384-well)
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a serial dilution of the SAR405 R enantiomer in DMSO, followed by a further dilution in kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.
- Reaction Setup:
 - Add 2.5 μL of the diluted SAR405 R enantiomer or vehicle (DMSO) to the wells of a 384well plate.
 - $\circ~$ Add 2.5 μL of a solution containing the Vps34/Vps15 enzyme and PI substrate in kinase assay buffer.
 - Incubate for 10-15 minutes at room temperature.
- Kinase Reaction:
 - \circ Initiate the reaction by adding 5 μ L of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for Vps34.
 - Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the enzyme kinetics.
- Signal Detection (using ADP-Glo™):
 - Add 5 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.



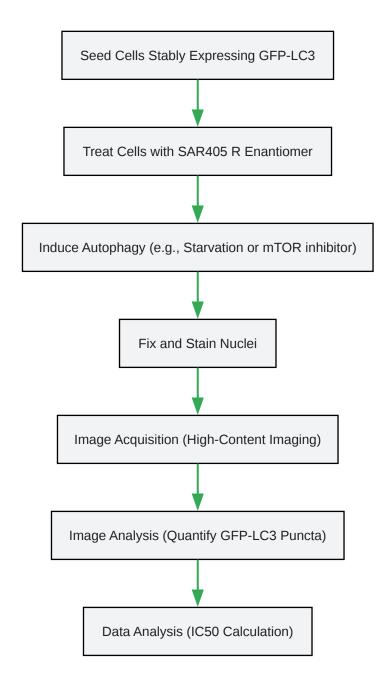
- \circ Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis:
 - Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Autophagy Assay - LC3 Puncta Formation

This high-content imaging assay measures the inhibition of autophagy by quantifying the formation of LC3-positive puncta, which represent autophagosomes.

Workflow:





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Caption: Workflow for the cellular LC3 puncta formation assay.

Materials:

- HeLa or U2OS cells stably expressing GFP-LC3
- Complete growth medium (e.g., DMEM with 10% FBS)



- Starvation medium (e.g., Earle's Balanced Salt Solution EBSS)
- SAR405 R enantiomer
- mTOR inhibitor (e.g., Everolimus or AZD8055) as a positive control for autophagy induction
- Paraformaldehyde (PFA) for cell fixation
- Hoechst 33342 or DAPI for nuclear staining
- Phosphate-buffered saline (PBS)
- · High-content imaging system

Procedure:

- Cell Seeding: Seed GFP-LC3 expressing cells into 96- or 384-well imaging plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of the SAR405 R enantiomer for 1-2 hours.
- Autophagy Induction:
 - Starvation-induced: Remove the growth medium and replace it with EBSS (containing the corresponding concentration of the inhibitor). Incubate for 2-4 hours.
 - mTOR inhibition-induced: Add an mTOR inhibitor to the growth medium (containing the SAR405 R enantiomer). Incubate for 4-6 hours.
- Cell Fixation and Staining:
 - Wash the cells with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells with PBS.
 - Stain the nuclei with Hoechst 33342 or DAPI in PBS for 10 minutes.



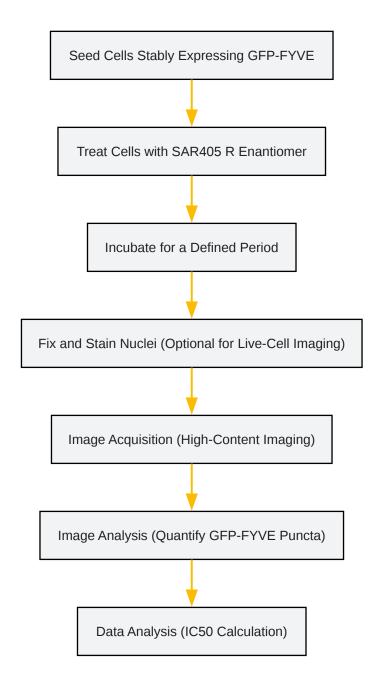
- Wash the cells with PBS.
- Image Acquisition: Acquire images using a high-content imaging system, capturing both the GFP and DAPI/Hoechst channels.
- Image Analysis: Use automated image analysis software to identify individual cells (based on nuclear stain) and quantify the number and intensity of GFP-LC3 puncta per cell.
- Data Analysis:
 - Determine the percentage of cells with puncta or the average number of puncta per cell for each treatment condition.
 - Normalize the data to positive (autophagy inducer only) and negative (no treatment) controls.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value.

Protocol 3: Cellular Vps34 Activity Assay - GFP-FYVE Domain Relocalization

This assay directly measures the cellular production of PI(3)P by observing the localization of a GFP-tagged FYVE domain, which specifically binds to PI(3)P on endosomal membranes. Inhibition of Vps34 leads to a diffuse cytoplasmic GFP signal.

Workflow:





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Caption: Workflow for the cellular GFP-FYVE domain relocalization assay.

Materials:

- HeLa or other suitable cells stably expressing a GFP-2xFYVE construct
- Complete growth medium



SAR405 R enantiomer

- Paraformaldehyde (PFA) for fixation (if not performing live-cell imaging)
- Hoechst 33342 or DAPI for nuclear staining
- High-content imaging system

Procedure:

- Cell Seeding: Seed GFP-FYVE expressing cells into 96- or 384-well imaging plates.
- Compound Treatment: Treat the cells with a serial dilution of the **SAR405 R enantiomer**.
- Incubation: Incubate the cells for a sufficient time to observe the effect on PI(3)P levels (e.g., 1-4 hours).
- Fixation and Staining (Optional): Cells can be fixed and stained as described in Protocol 2, or imaged live.
- Image Acquisition: Acquire images of the GFP and nuclear channels.
- Image Analysis: Use image analysis software to quantify the texture or punctate nature of the GFP signal. A common metric is the standard deviation of pixel intensity within the cytoplasm. A decrease in this value corresponds to a more diffuse signal and therefore, Vps34 inhibition.
- Data Analysis:
 - Normalize the data to positive (vehicle control, punctate signal) and negative (a known potent Vps34 inhibitor, diffuse signal) controls.
 - Plot the percentage of inhibition (or decrease in puncta) against the logarithm of the inhibitor concentration and calculate the IC50 value.

Conclusion



The protocols outlined in these application notes provide a robust framework for the detailed characterization of the **SAR405 R enantiomer**. By employing a combination of biochemical and cell-based assays, researchers can accurately determine its inhibitory potency against Vps34 and its functional impact on autophagy. This information is critical for understanding the structure-activity relationship of SAR405 and for the development of selective autophagy inhibitors.

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